molecular formula C10H14N4O3 B1459959 Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1241674-70-3

Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B1459959
CAS No.: 1241674-70-3
M. Wt: 238.24 g/mol
InChI Key: LVRFMGWNZXKKNC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Heterocyclic Chemistry

The compound’s core structure, pyrido[3,4-d]pyrimidine, consists of a pyridine ring fused at the 3,4-positions to a pyrimidine ring. According to Hantzsch-Widman nomenclature, the numbering begins at the pyridine nitrogen, with the pyrimidine moiety occupying positions 3 and 4. The full systematic name reflects substituents:

  • Ethyl carboxylate at position 7 (C7)
  • Amino group at position 2 (C2)
  • Hydroxy group at position 4 (C4)
  • Partial saturation (5,6,7,8-tetrahydro) in the pyridine ring.

Key Structural Features:

Feature Position Description
Pyridine ring 1–6 Partially saturated at C5–C8
Pyrimidine ring 3,4,9,10 Contains amino (C2) and hydroxy (C4) groups
Ethyl ester C7 Introduces hydrophobicity

The SMILES notation (CCOC(=O)N1CCc2c(nc(nc2O)N)C1) and InChIKey (LVRFMGWNZXKKNC-UHFFFAOYSA-N) further clarify its connectivity.

Historical Context and Significance in Medicinal Chemistry Research

Pyridopyrimidines emerged as drug candidates in the early 2000s, with ethyl 2-amino-4-hydroxy derivatives gaining attention for their kinase-inhibitory properties. A 2012 study highlighted pyrido[3,4-d]pyrimidines as potent anticancer agents, demonstrating cytotoxicity against the NCI-60 cancer cell panel. Subsequent work in 2016 identified pyrido[3,4-d]pyrimidines as selective inhibitors of monopolar spindle 1 (MPS1) kinase, a target in mitotic regulation.

The ethyl ester moiety in this compound enhances cell permeability, a critical factor in its pharmacokinetic optimization. Modifications at the 6-position (e.g., methyl groups) were shown to reduce metabolic turnover in human liver microsomes, underscoring its role in structure-activity relationship (SAR) studies.

Position Within Pyridopyrimidine Derivative Taxonomy

Pyridopyrimidines are classified by fusion orientation (e.g., [2,3-d], [3,4-d]) and substitution patterns. Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate falls into the 5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine subclass, characterized by:

  • Partial saturation of the pyridine ring (reducing planarity)
  • Electron-donating groups (amino, hydroxy) at C2 and C4
  • Ester groups enhancing solubility and bioavailability.

Comparative Analysis of Pyridopyrimidine Derivatives:

Compound Class Fusion Type Key Substituents Biological Activity
Pyrido[2,3-d]pyrimidines 2,3 2,4-Diamino Dihydrofolate reductase inhibition
Pyrido[3,4-d]pyrimidines 3,4 2-Amino, 4-hydroxy, ester groups Kinase inhibition, anticancer
Pyrido[4,3-d]pyrimidines 4,3 Chloro, trifluoromethyl Antiviral, antibacterial

This compound’s taxonomy aligns with kinase-targeted therapeutics, distinguishing it from antiviral or antibacterial pyridopyrimidines.

Properties

IUPAC Name

ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFMGWNZXKKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrimidine Intermediates

A common starting point is the use of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate or similar β-ketoester derivatives, which react with guanidine hydrochloride to form pyrimidine intermediates. This step typically involves:

  • Condensation of the β-ketoester with guanidine under reflux in ethanol or other suitable solvents.
  • Formation of ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate derivatives as key intermediates.

This reaction is efficient and yields the pyrimidine ring with the amino group at position 2 and a keto or hydroxy group at position 4, setting the stage for further cyclization.

Cyclization to the Fused Pyridopyrimidine Ring

The bicyclic system is formed by intramolecular cyclization involving the pyrimidine intermediate and a suitable substituent that closes the pyridine ring. Two main synthetic approaches are reported:

  • From a Preformed Pyrimidine: Starting with a substituted pyrimidine such as 4-amino-5-bromopyrimidine, ring closure is achieved by nucleophilic substitution and cyclization reactions, forming the fused bicyclic structure.
  • From a Preformed Pyridone or Pyridine Derivative: The pyridine ring is constructed first, followed by pyrimidine ring formation via reaction with guanidine or related reagents.

Both approaches have been extensively studied, with yields often exceeding 60%, and provide flexibility depending on the availability of starting materials and desired substitutions.

Functional Group Transformations

  • The hydroxy group at position 4 is typically introduced by oxidation or hydrolysis of the corresponding keto group.
  • The carboxylate group at position 7 is installed via esterification or maintained from the original β-ketoester starting material.
  • Amino groups are introduced or preserved through guanidine condensation and subsequent amination steps.

Representative Preparation Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield (%)
1 Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate + Guanidine hydrochloride, EtOH, reflux Formation of pyrimidine intermediate ~90
2 Pyrimidine intermediate + DMFDMA (N,N-dimethylformamide dimethyl acetal), reflux Introduction of dimethylaminomethylene group at position 6 -
3 Treatment with ammonia or primary amines, EtOH, reflux Amination and cyclization to form 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates 84-97
4 Hydroxylamine hydrochloride treatment (optional) Conversion to hydroxy derivatives -

This sequence leads to the formation of this compound and related analogs with high purity and yield after recrystallization.

Detailed Research Findings and Data

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of amino protons (broad singlets around 7.4 ppm), ethyl ester groups (triplet at ~1.3 ppm and quartet at ~4.2 ppm), and aromatic or heterocyclic protons (7.5–9.0 ppm).
  • IR Spectroscopy: Characteristic bands include broad NH and OH stretches (~3400 cm⁻¹), carbonyl stretches (~1727 cm⁻¹ for ester and ~1677 cm⁻¹ for keto groups).
  • Mass Spectrometry: Molecular ion peaks correspond closely to calculated molecular weights (e.g., 238.24 g/mol for the target compound).

Yields and Purity

  • Yields for the key cyclization and amination steps range from 84% to 97%, indicating efficient synthetic protocols.
  • Purification is typically achieved by recrystallization from ethanol or DMF, resulting in analytically pure compounds suitable for further biological evaluation.

Summary Table of Preparation Methods

Methodology Aspect Description Key Reagents Typical Yield Notes
Starting Materials β-Ketoesters, guanidine hydrochloride Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, guanidine HCl ~90% (intermediate) Forms pyrimidine core
Cyclization Intramolecular ring closure Ammonia, primary amines, hydrazine 84–97% Forms fused bicyclic system
Functionalization Introduction of hydroxy and carboxylate groups Hydroxylamine hydrochloride, esterification agents Variable Tailors compound properties
Purification Recrystallization Ethanol, DMF High purity Essential for analytical characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Biological Activities

Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate exhibits several potential biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown strong antimicrobial properties.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer effects, similar to other pyrido-pyrimidine derivatives.
  • Enzyme Inhibition : Interaction studies indicate potential binding affinity with various enzymes and receptors, which could lead to therapeutic applications in enzyme modulation.

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound .

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable candidate for drug development. Potential applications include:

  • Lead Compound for Drug Development : Its structural features may serve as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Bioactive Molecules : The compound’s ability to interact with biological targets positions it as a candidate for further exploration in medicinal chemistry.

Applications in Materials Science

In addition to medicinal applications, this compound could also find applications in materials science:

  • Polymer Chemistry : Its reactive functional groups may be utilized in synthesizing novel polymers or composite materials.
  • Nanotechnology : Potential use in developing nanoscale materials with specific properties based on its chemical reactivity.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds highlights its unique attributes:

Compound NameStructureNotable Features
Methyl 2-amino-4-hydroxy-pyrido[3,4-d]pyrimidineSimilar pyrimidine coreExhibits strong antimicrobial activity
2-Amino-5-methylpyrido[3,4-d]pyrimidinoneContains a methyl groupKnown for anticancer properties
Ethyl 2-amino-6-methylpyrido[3,4-d]pyrimidinoneMethyl substitution at different positionEnhanced enzyme inhibition profile

This compound stands out due to its unique combination of functional groups (amino and hydroxyl) and specific dihydropyrido structure. This combination may confer distinct biological activities not observed in similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Effects

Compound Substituents Molecular Weight Key Functional Groups Biological Activity
Ethyl 2-amino-4-hydroxy-...carboxylate Ethyl ester, NH₂, OH 238.25 H-bond donors (NH₂, OH), ester Kinase inhibition, antimicrobial
tert-Butyl 4-hydroxy analog (CAS 1142188-60-0) tert-butyl ester, OH 251.28 H-bond donor (OH), bulky ester Intermediate for PROTACs
Benzyl 2,4-dichloro analog (CAS 1370411-44-1) Benzyl ester, 2 Cl 323.20 Electrophilic Cl, lipophilic ester Anticancer
tert-Butyl 2,4-dichloro analog (CAS 916420-27-4) tert-butyl ester, 2 Cl 304.17 Chloro substituents, stable ester VEGFR-2 inhibition

Key Observations :

  • Ester Groups : Ethyl esters (target compound) enhance solubility compared to bulky tert-butyl or lipophilic benzyl analogs.
  • Amino and Hydroxyl Groups: The NH₂ and OH groups in the target compound improve hydrogen bonding, critical for target binding (e.g., kinase ATP pockets) .
  • Chloro Substituents : Increase electrophilicity and reactivity, as seen in VEGFR-2 inhibitors () .

Physicochemical Properties

Property Ethyl 2-amino-4-hydroxy Analog tert-Butyl 4-hydroxy Analog Benzyl 2,4-dichloro Analog
Solubility (LogP) ~1.5 (moderate) ~2.8 (low) ~3.5 (very low)
Stability Sensitive to hydrolysis Stable under inert conditions Stable
Hazard Statements H302 (oral toxicity) H302, H315, H320 H302, H315, H319

Biological Activity

Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrido[3,4-d]pyrimidine class of compounds. Its structure features a pyrimidine ring fused with a pyridine moiety, which is critical for its biological activity. The presence of an ethyl group at the carboxylate position enhances its lipophilicity and bioavailability.

1. Antitumor Activity

Recent studies have highlighted the potential of pyrido[3,4-d]pyrimidines as antitumor agents. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression:

  • Mechanism : These compounds often act as tyrosine kinase inhibitors, targeting pathways critical for tumor growth and metastasis. For example, derivatives of this compound have demonstrated inhibitory effects on BCR-ABL fusion protein in chronic myeloid leukemia (CML) models.
  • Case Study : A study reported that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor activity .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation.
  • Research Findings : In vitro studies revealed that some derivatives had comparable IC50 values to celecoxib (0.04 μmol), suggesting strong anti-inflammatory activity .

3. Antiviral Activity

There is emerging evidence supporting the antiviral potential of pyrido[3,4-d]pyrimidines:

  • Mechanism : These compounds may interfere with viral replication processes by inhibiting viral polymerases or proteases.
  • Case Study : Research indicated that certain derivatives could prevent the maturation of viral particles by disrupting the assembly of viral proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its substitution pattern:

Substituent PositionEffect on Activity
C5Enhances selectivity for specific receptors
C6Modulates potency against different kinases

Studies suggest that modifications at these positions can lead to improved selectivity and potency against targeted biological pathways .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate?

Synthesis typically involves multi-step reactions starting with α,β-unsaturated esters or pyrazole derivatives. For example, a catalytic system using Pd(OAc)₂ facilitates coupling reactions (e.g., Buchwald-Hartwig cross-coupling), followed by cyclization under basic conditions. Key steps include:

  • Condensation : Reacting aminopyrazole derivatives with triethyl orthoformate (TEOF) in ethanol with catalytic AcOH to form imidate intermediates .
  • Cyclization : Amidines undergo intramolecular cyclization, often via base-catalyzed Dimroth rearrangement, to yield pyridopyrimidine cores .
  • Purification : Flash column chromatography (FCC) with gradients like 0–5% MeOH/DCM isolates products in ~80% yield .

Q. How is the compound’s structure confirmed post-synthesis?

Structural characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., δ 8.78 ppm for pyrimidine protons in chloroform-d) .
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z 284.1 [M+H]⁺) validates molecular weight .
  • X-ray Crystallography : Hydrogen bonding networks (C–H···O/N/π) and 3D packing are resolved, with R-factors < 0.05 ensuring accuracy .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the synthesis of pyridopyrimidine derivatives?

The Dimroth rearrangement governs thermodynamic stability during cyclization. For example, amidine intermediates undergo base-catalyzed ring opening and re-closure, shifting substituents from N3 to N1 positions. This is critical for accessing regioselective products, particularly with aromatic amines, where N-arylpyrazolopyrimidines form via aryl group migration . Mechanistic studies using kinetic trapping (e.g., low-temperature NMR) can resolve transient intermediates.

Q. What methodologies resolve contradictions in reaction yields during scale-up?

Yield discrepancies often arise from competing pathways (e.g., dimerization vs. cyclization). Strategies include:

  • Catalytic Optimization : Adjusting Pd catalyst loadings (e.g., 5–10 mol%) to suppress side reactions .
  • Solvent Screening : Polar aprotic solvents (DMF, DCE) enhance solubility of intermediates, improving cyclization efficiency .
  • In Situ Monitoring : ReactIR or LC-MS tracks reaction progress, enabling real-time adjustments (e.g., adding NH₄HCO₃ to stabilize intermediates) .

Q. How do hydrogen-bonding interactions affect crystallographic properties?

X-ray studies reveal that C–H···O/N/π interactions dictate packing motifs. For example:

  • 3D Networks : Molecules form layers via C–H···O bonds (2.8–3.0 Å), stabilized by π-stacking (3.4 Å interplanar distance) .
  • Solvent Channels : Ethyl ester groups create hydrophobic pockets, influencing solubility and polymorph formation .
  • Thermal Stability : Stronger H-bonding correlates with higher melting points (e.g., 103–105°C for derivatives with extended networks) .

Q. How is this scaffold applied in targeted protein degradation (e.g., PROTACs)?

The pyridopyrimidine core serves as a kinase-binding motif in PROTAC design. For example:

  • Linker Optimization : Ethyl carboxylate groups are functionalized with PEG or alkyl chains to balance solubility and binding affinity .
  • In Vivo Efficacy : Derivatives with tert-butyl esters (logP ~3.5) exhibit prolonged ocular retention in AMD models, validated via HPLC-MS biodistribution studies .
  • Selectivity Screening : Competitive binding assays (e.g., VEGFR-2 vs. EGFR) identify off-target effects, guiding structural refinements .

Data Contradictions and Resolution

Q. Why do different synthetic routes yield varying enantiomeric excess?

Chiral centers (e.g., at C6 in dihydropyrido rings) are sensitive to reaction conditions. For example:

  • Racemization : Prolonged heating (>70°C) in DCE causes partial loss of enantiopurity, resolved via low-temperature cyclization (≤50°C) .
  • Catalyst Chirality : Using (S)-phenylethylamine auxiliaries vs. achiral Pd catalysts produces ee values ranging from 75% to >99% .

Q. How do logP values (3.0–3.5) impact biological activity?

Higher logP (lipophilicity) enhances membrane permeability but reduces aqueous solubility. For instance:

  • PROTAC Stability : Derivatives with logP >3.2 show improved plasma half-life (>6 h in murine models) but require co-solvents (e.g., 10% DMSO) for in vitro assays .
  • Toxicity Mitigation : Introducing polar groups (e.g., hydroxypyridine) lowers logP to 2.8, reducing hepatotoxicity in preclinical trials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

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